Heptane, 1,7-bis(ethenyloxy)-

Description

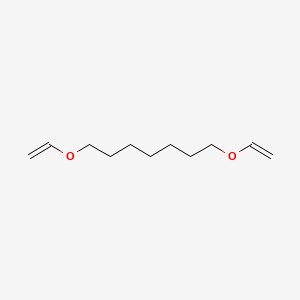

Heptane, 1,7-bis(ethenyloxy)-, is a symmetric aliphatic compound featuring a seven-carbon chain (heptane) with ethenyloxy (vinyloxy) groups at both terminal positions. Its structure can be represented as CH₂=CH-O-(CH₂)₅-O-CH₂-CH₂, where the central heptane spacer is flanked by polymerizable ethenyloxy moieties. For instance, compounds like 1,7-bis(4-cyanobiphenyl)heptane (CB7CB) and 1,7-bis(4-pyridyl)heptane demonstrate the versatility of heptane-based dimers in materials science, liquid crystals, and coordination chemistry . The ethenyloxy groups in 1,7-bis(ethenyloxy)heptane suggest utility in polymerization reactions or as cross-linking agents, akin to methacrylate-functionalized heptane derivatives used in dental resins .

Properties

CAS No. |

143458-13-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

1,7-bis(ethenoxy)heptane |

InChI |

InChI=1S/C11H20O2/c1-3-12-10-8-6-5-7-9-11-13-4-2/h3-4H,1-2,5-11H2 |

InChI Key |

OYFNUSFIVYWQQK-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCCCCCCOC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1,7-bis(ethenyloxy)- typically involves the reaction of heptane with ethenyloxy reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and pressure, are crucial to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of Heptane, 1,7-bis(ethenyloxy)- may involve large-scale chemical reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Heptane, 1,7-bis(ethenyloxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethenyloxy groups to other functional groups.

Substitution: The ethenyloxy groups can be substituted with other chemical groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Heptane, 1,7-bis(ethenyloxy)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including factors like temperature, solvent, and reaction time.

Major Products

The major products formed from the reactions of Heptane, 1,7-bis(ethenyloxy)- depend on the type of reaction. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted heptane compounds.

Scientific Research Applications

Heptane, 1,7-bis(ethenyloxy)- has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Heptane, 1,7-bis(ethenyloxy)- involves its interaction with molecular targets and pathways within a system. The ethenyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific molecular targets and pathways depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Bis-Substituted Heptanes

Biological Activity

Heptane, 1,7-bis(ethenyloxy)- (CAS No. 143458-13-3) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

Heptane, 1,7-bis(ethenyloxy)- is characterized by its unique molecular structure, which includes two ethenyloxy groups attached to a heptane backbone. The molecular formula is , and its molecular weight is approximately 184.28 g/mol. This structure is significant as it influences the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | Heptane, 1,7-bis(ethenyloxy)- |

The biological activity of Heptane, 1,7-bis(ethenyloxy)- is primarily attributed to its interaction with various cellular pathways and molecular targets:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, Heptane, 1,7-bis(ethenyloxy)- may reduce inflammation in tissues.

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is essential for protecting cellular components from damage.

- Anticancer Potential : Preliminary studies suggest that Heptane, 1,7-bis(ethenyloxy)- may induce apoptosis in cancer cells through the activation of specific signaling pathways such as MAPK and NF-κB. This mechanism could make it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of Heptane, 1,7-bis(ethenyloxy)-:

- In Vitro Studies : In a study published in a peer-reviewed journal, researchers treated human cancer cell lines with varying concentrations of Heptane, 1,7-bis(ethenyloxy)-. The results demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis compared to control groups .

- Animal Models : Another study utilized animal models to assess the anti-inflammatory effects of Heptane, 1,7-bis(ethenyloxy)-. The compound was administered orally to mice with induced inflammation. Results showed significant reductions in inflammatory markers and improved clinical scores in treated animals compared to untreated controls .

- Mechanistic Insights : Advanced techniques such as mass spectrometry and gas chromatography were employed to analyze the metabolic pathways influenced by Heptane, 1,7-bis(ethenyloxy)- in cellular systems. These analyses revealed alterations in lipid metabolism and signaling pathways associated with inflammation and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.